Cas no 87657-77-0 (Oxyphyllacinol)

Oxyphyllacinol structure
Oxyphyllacinol structure
商品名:Oxyphyllacinol
CAS番号:87657-77-0
MF:C20H26O3
メガワット:314.418646335602
MDL:MFCD34593644
CID:2041566
PubChem ID:5320349

Oxyphyllacinol 化学的及び物理的性質

名前と識別子

    • 1-(4-hydroxy-3-methoxyphenyl)-7-phenyl-3-heptanol
    • oxyphyllacinol
    • α-[2-(4-Hydroxy-3-methoxyphenyl)ethyl]benzenepentanol (ACI)
    • Benzenepentanol?
    • CS-0202400
    • F82995
    • HY-N9633
    • AKOS040768046
    • DA-66422
    • 4-(3-hydroxy-7-phenyl-heptyl)-2-methoxy-phenol
    • 4-(3-hydroxy-7-phenylheptyl)-2-methoxyphenol
    • 87657-77-0
    • MS-24621
    • Oxyphyllacinol
    • MDL: MFCD34593644
    • インチ: 1S/C20H26O3/c1-23-20-15-17(12-14-19(20)22)11-13-18(21)10-6-5-9-16-7-3-2-4-8-16/h2-4,7-8,12,14-15,18,21-22H,5-6,9-11,13H2,1H3
    • InChIKey: DHUCMVAZNHOIPY-UHFFFAOYSA-N
    • ほほえんだ: OC1C(OC)=CC(CCC(CCCCC2C=CC=CC=2)O)=CC=1

計算された属性

  • せいみつぶんしりょう: 314.18819469g/mol
  • どういたいしつりょう: 314.18819469g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 23
  • 回転可能化学結合数: 9
  • 複雑さ: 301
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.1
  • トポロジー分子極性表面積: 49.7Ų

Oxyphyllacinol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
DC Chemicals
DC60026-100mg
Benzenepentanol
87657-77-0 >98%
100mg
$200.0 2023-09-15
MedChemExpress
HY-N9633-10mg
Oxyphyllacinol
87657-77-0 98.14%
10mg
¥2200 2024-07-20
MedChemExpress
HY-N9633-10mM*1 mL in DMSO
Oxyphyllacinol
87657-77-0 98.14%
10mM*1 mL in DMSO
¥1650 2024-07-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1273070-25mg
Oxyphyllacinol
87657-77-0 98%
25mg
¥5850.00 2024-04-27
1PlusChem
1P0220WV-25mg
Oxyphyllacinol
87657-77-0 98%
25mg
$552.00 2024-04-20
Aaron
AR022157-10mg
Oxyphyllacinol
87657-77-0 98%
10mg
$297.00 2025-02-13
Aaron
AR022157-25mg
Oxyphyllacinol
87657-77-0 98%
25mg
$606.00 2025-02-13
Ambeed
A1487536-5mg
4-(3-Hydroxy-7-phenylheptyl)-2-methoxyphenol
87657-77-0 98%
5mg
$229.0 2024-04-15
TargetMol Chemicals
T78498-1mg
Oxyphyllacinol
87657-77-0
1mg
¥ 497 2024-07-24
TargetMol Chemicals
T78498-500mg
Oxyphyllacinol
87657-77-0
500mg
¥ 14500 2024-07-24

Oxyphyllacinol 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  40 °C; 1 h, 40 °C; 40 °C → 0 °C
1.2 0 °C; 3 h, 0 °C → rt
2.1 Reagents: Sodium borohydride Solvents: Methanol ;  rt
リファレンス
Concise and efficient total synthesis of oxyphyllacinol, yakuchione-A and yakuchione-B
Shi, Xiang; et al, Synthetic Communications, 2022, 52(4), 513-520

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Thionyl chloride
2.1 -
3.1 -
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol
5.1 Reagents: Sodium borohydride Solvents: Methanol ;  rt
リファレンス
Concise and efficient total synthesis of oxyphyllacinol, yakuchione-A and yakuchione-B
Shi, Xiang; et al, Synthetic Communications, 2022, 52(4), 513-520

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  0 °C; 1 h, 0 °C
1.2 Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 12 h, rt
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, rt
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  0.5 h, rt
3.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
4.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  40 °C; 1 h, 40 °C; 40 °C → 0 °C
4.2 0 °C; 3 h, 0 °C → rt
5.1 Reagents: Sodium borohydride Solvents: Methanol ;  rt
リファレンス
Concise and efficient total synthesis of oxyphyllacinol, yakuchione-A and yakuchione-B
Shi, Xiang; et al, Synthetic Communications, 2022, 52(4), 513-520

ごうせいかいろ 4

はんのうじょうけん
1.1 -
2.1 Reagents: Hydrogen Catalysts: Palladium
3.1 Reagents: Sodium borohydride Solvents: Methanol ;  rt
リファレンス
Concise and efficient total synthesis of oxyphyllacinol, yakuchione-A and yakuchione-B
Shi, Xiang; et al, Synthetic Communications, 2022, 52(4), 513-520

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Imidazole Solvents: Dimethylformamide ;  rt; 10 h, rt
2.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  0 °C; 1 h, 0 °C
2.2 Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 12 h, rt
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  0.5 h, rt
3.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
4.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  rt
5.1 Reagents: Carbon monoxide ,  Selenium ;  30 atm, 50 - 100 °C
6.1 Reagents: Sodium borohydride Solvents: Methanol ;  rt
リファレンス
Concise and efficient total synthesis of oxyphyllacinol, yakuchione-A and yakuchione-B
Shi, Xiang; et al, Synthetic Communications, 2022, 52(4), 513-520

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol
2.1 Reagents: Sodium borohydride Solvents: Methanol ;  rt
リファレンス
Concise and efficient total synthesis of oxyphyllacinol, yakuchione-A and yakuchione-B
Shi, Xiang; et al, Synthetic Communications, 2022, 52(4), 513-520

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Carbon monoxide ,  Selenium ;  30 atm, 50 - 100 °C
2.1 Reagents: Sodium borohydride Solvents: Methanol ;  rt
リファレンス
Concise and efficient total synthesis of oxyphyllacinol, yakuchione-A and yakuchione-B
Shi, Xiang; et al, Synthetic Communications, 2022, 52(4), 513-520

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  rt
2.1 Reagents: Carbon monoxide ,  Selenium ;  30 atm, 50 - 100 °C
3.1 Reagents: Sodium borohydride Solvents: Methanol ;  rt
リファレンス
Concise and efficient total synthesis of oxyphyllacinol, yakuchione-A and yakuchione-B
Shi, Xiang; et al, Synthetic Communications, 2022, 52(4), 513-520

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  10 min, rt
2.1 Reagents: Carbon monoxide ,  Selenium ;  30 atm, 50 - 100 °C
3.1 Reagents: Sodium borohydride Solvents: Methanol ;  rt
リファレンス
Concise and efficient total synthesis of oxyphyllacinol, yakuchione-A and yakuchione-B
Shi, Xiang; et al, Synthetic Communications, 2022, 52(4), 513-520

ごうせいかいろ 10

はんのうじょうけん
1.1 -
2.1 -
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol
4.1 Reagents: Sodium borohydride Solvents: Methanol ;  rt
リファレンス
Concise and efficient total synthesis of oxyphyllacinol, yakuchione-A and yakuchione-B
Shi, Xiang; et al, Synthetic Communications, 2022, 52(4), 513-520

ごうせいかいろ 11

はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ;  20 min, -78 °C
2.1 Reagents: Manganese oxide (Mn3O4) Solvents: Pentane ;  2 h, reflux
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  10 min, rt
4.1 Reagents: Carbon monoxide ,  Selenium ;  30 atm, 50 - 100 °C
5.1 Reagents: Sodium borohydride Solvents: Methanol ;  rt
リファレンス
Concise and efficient total synthesis of oxyphyllacinol, yakuchione-A and yakuchione-B
Shi, Xiang; et al, Synthetic Communications, 2022, 52(4), 513-520

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Water ;  5 °C; 1 h, 5 °C
1.2 Solvents: Dichloromethane ;  5 °C; 1 h, 5 °C; 5 °C → rt; 12 h, rt
2.1 rt; 12 h, 100 °C
3.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  0 °C; 1 h, 0 °C
3.2 Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 12 h, rt
4.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  0.5 h, rt
4.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
5.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  rt
6.1 Reagents: Carbon monoxide ,  Selenium ;  30 atm, 50 - 100 °C
7.1 Reagents: Sodium borohydride Solvents: Methanol ;  rt
リファレンス
Concise and efficient total synthesis of oxyphyllacinol, yakuchione-A and yakuchione-B
Shi, Xiang; et al, Synthetic Communications, 2022, 52(4), 513-520

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  0.5 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
2.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  40 °C; 1 h, 40 °C; 40 °C → 0 °C
2.2 0 °C; 3 h, 0 °C → rt
3.1 Reagents: Sodium borohydride Solvents: Methanol ;  rt
リファレンス
Concise and efficient total synthesis of oxyphyllacinol, yakuchione-A and yakuchione-B
Shi, Xiang; et al, Synthetic Communications, 2022, 52(4), 513-520

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, rt
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  0.5 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
3.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  40 °C; 1 h, 40 °C; 40 °C → 0 °C
3.2 0 °C; 3 h, 0 °C → rt
4.1 Reagents: Sodium borohydride Solvents: Methanol ;  rt
リファレンス
Concise and efficient total synthesis of oxyphyllacinol, yakuchione-A and yakuchione-B
Shi, Xiang; et al, Synthetic Communications, 2022, 52(4), 513-520

ごうせいかいろ 15

はんのうじょうけん
1.1 rt; 12 h, 100 °C
2.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  0 °C; 1 h, 0 °C
2.2 Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 12 h, rt
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, rt
4.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  0.5 h, rt
4.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
5.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  40 °C; 1 h, 40 °C; 40 °C → 0 °C
5.2 0 °C; 3 h, 0 °C → rt
6.1 Reagents: Sodium borohydride Solvents: Methanol ;  rt
リファレンス
Concise and efficient total synthesis of oxyphyllacinol, yakuchione-A and yakuchione-B
Shi, Xiang; et al, Synthetic Communications, 2022, 52(4), 513-520

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  rt
リファレンス
Concise and efficient total synthesis of oxyphyllacinol, yakuchione-A and yakuchione-B
Shi, Xiang; et al, Synthetic Communications, 2022, 52(4), 513-520

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Phosphorus tribromide Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 2 h, rt
2.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  40 °C; 1 h, 40 °C; 40 °C → 0 °C
2.2 0 °C; 3 h, 0 °C → rt
3.1 Reagents: Sodium borohydride Solvents: Methanol ;  rt
リファレンス
Concise and efficient total synthesis of oxyphyllacinol, yakuchione-A and yakuchione-B
Shi, Xiang; et al, Synthetic Communications, 2022, 52(4), 513-520

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Manganese oxide (Mn3O4) Solvents: Pentane ;  2 h, reflux
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  10 min, rt
3.1 Reagents: Carbon monoxide ,  Selenium ;  30 atm, 50 - 100 °C
4.1 Reagents: Sodium borohydride Solvents: Methanol ;  rt
リファレンス
Concise and efficient total synthesis of oxyphyllacinol, yakuchione-A and yakuchione-B
Shi, Xiang; et al, Synthetic Communications, 2022, 52(4), 513-520

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: 2,6-Lutidine Solvents: Dichloromethane ;  30 min, 0 °C
2.1 Solvents: Tetrahydrofuran ;  20 min, -78 °C
3.1 Reagents: Manganese oxide (Mn3O4) Solvents: Pentane ;  2 h, reflux
4.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  10 min, rt
5.1 Reagents: Carbon monoxide ,  Selenium ;  30 atm, 50 - 100 °C
6.1 Reagents: Sodium borohydride Solvents: Methanol ;  rt
リファレンス
Concise and efficient total synthesis of oxyphyllacinol, yakuchione-A and yakuchione-B
Shi, Xiang; et al, Synthetic Communications, 2022, 52(4), 513-520

Oxyphyllacinol Raw materials

Oxyphyllacinol Preparation Products

Oxyphyllacinol サプライヤー

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:87657-77-0)Benzenepentanol,α-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-Oxyphyllacinol
注文番号:CRN0501
在庫ステータス:in stock
はかる:5mg/20mg/50mg
清らかである:≥98%
最終更新された価格情報:Friday, 14 March 2025 10:55
価格 ($):

Oxyphyllacinol 関連文献

Oxyphyllacinolに関する追加情報

Introduction to Oxyphyllacinol (CAS No. 87657-77-0)

Oxyphyllacinol, a naturally occurring compound with the chemical identifier CAS No. 87657-77-0, has garnered significant attention in the field of pharmaceutical research due to its unique biochemical properties and potential therapeutic applications. This compound, which belongs to the flavonoid family, has been extensively studied for its pharmacological effects, particularly in the context of cardiovascular health and anti-inflammatory responses. The structural complexity of Oxyphyllacinol contributes to its multifaceted biological activities, making it a subject of intense interest among researchers.

Recent advancements in chemical biology have highlighted the role of Oxyphyllacinol in modulating cellular signaling pathways associated with oxidative stress and inflammation. Studies have demonstrated that this compound exhibits potent antioxidant properties, which are crucial in mitigating damage caused by reactive oxygen species (ROS). The ability of Oxyphyllacinol to scavenge free radicals and inhibit the production of inflammatory mediators has positioned it as a promising candidate for the development of novel therapeutic agents.

The pharmacokinetic profile of Oxyphyllacinol has also been a focus of research, with investigations into its absorption, distribution, metabolism, and excretion (ADME) characteristics. Preliminary findings suggest that Oxyphyllacinol exhibits good bioavailability and stable metabolic pathways, which are essential for its clinical efficacy. Additionally, its low toxicity profile makes it a favorable candidate for further development into a safe and effective pharmaceutical product.

In vitro studies have revealed that Oxyphyllacinol interacts with various biological targets, including enzymes and receptors involved in metabolic regulation. Its ability to modulate these targets has implications for the treatment of metabolic disorders such as diabetes and hyperlipidemia. Furthermore, research indicates that Oxyphyllacinol may have neuroprotective effects, making it a potential candidate for the management of neurodegenerative diseases like Alzheimer's and Parkinson's.

The synthesis and isolation of Oxyphyllacinol have been optimized through advanced chemical methodologies, ensuring high purity and yield. Techniques such as chromatography and spectroscopy have been employed to characterize the compound's structure and confirm its identity. These advancements in synthetic chemistry have facilitated further research into the compound's biological activities and potential therapeutic applications.

The regulatory landscape for the development of new pharmaceuticals necessitates rigorous testing and validation. Current studies on Oxyphyllacinol are focused on addressing these regulatory requirements through comprehensive preclinical trials. These trials aim to evaluate the compound's safety and efficacy in animal models before human clinical trials can commence. The results from these trials will provide critical insights into the potential of Oxyphyllacinol as a therapeutic agent.

The growing body of evidence supporting the therapeutic potential of Oxyphyllacinol has attracted significant interest from both academic researchers and pharmaceutical companies. Collaborative efforts between these entities are expected to accelerate the development process, bringing this promising compound closer to clinical application. The integration of computational modeling and high-throughput screening techniques is also enhancing our understanding of how Oxyphyllacinol interacts with biological systems.

The future prospects for Oxyphyllacinol are bright, with ongoing research exploring its potential applications in various therapeutic areas. As our understanding of its mechanisms of action continues to evolve, so too will its potential as a therapeutic agent. The combination of traditional pharmacological approaches with cutting-edge biotechnological innovations is poised to unlock new possibilities for this remarkable compound.

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